3,3',5-Triiodo-β-hydroxy-D/L-thyronine
Description
Properties
Molecular Formula |
C₁₅H₁₂I₃NO₅ |
|---|---|
Molecular Weight |
666.97 |
Origin of Product |
United States |
Biosynthesis, Metabolic Pathways, and Enzymatic Transformations of 3,3 ,5 Triiodo β Hydroxy D/l Thyronine
Theoretical Endogenous Formation and Hypothetical Biosynthetic Routes in Biological Systems
The endogenous formation of 3,3',5-Triiodo-β-hydroxy-D/L-thyronine has not been documented in biological systems. Its biosynthesis would necessitate a significant deviation from the canonical pathway of thyroid hormone synthesis, which involves the iodination and coupling of tyrosine residues within the thyroglobulin protein. The generation of the β-hydroxy group on the alanine (B10760859) side chain is a key structural modification not observed in the primary thyroid hormones, T3 and T4.
Hypothetically, its formation could be postulated through a few speculative routes:
Post-synthesis modification of T3: One possibility is the enzymatic hydroxylation of the β-carbon of the alanine side chain of pre-existing 3,3',5-triiodo-L-thyronine (L-T3). This would require a specific hydroxylase capable of recognizing L-T3 as a substrate. The existence of such an enzyme in this context is purely theoretical.
Metabolism of an alternative precursor: It is conceivable that another, yet unidentified, iodinated precursor undergoes a series of enzymatic reactions, including hydroxylation and deiodination, to yield 3,3',5-Triiodo-β-hydroxy-thyronine.
Formation from D-T3: The D-isomer could theoretically arise from the same hydroxylation pathway if D-T3 is present. D-isomers of thyroid hormones are not synthesized by the thyroid gland but could potentially be formed through peripheral enzymatic action or be of exogenous origin.
Given the absence of evidence for these pathways, this compound is currently considered a synthetic or hypothetical compound rather than a known endogenous metabolite.
Pathways of Enzymatic Modification and Degradation
The metabolic fate of this compound is presumed to follow the major pathways of thyroid hormone metabolism: deiodination, conjugation (glucuronidation and sulfation), and side-chain modification.
The deiodinase enzymes (Dio1, Dio2, and Dio3) are central to the activation and inactivation of thyroid hormones. nih.govnih.gov These selenoenzymes catalyze the removal of iodine atoms from the inner or outer rings of iodothyronines. nih.govwikipedia.org
Outer Ring Deiodination (ORD): Catalyzed primarily by Dio1 and Dio2, this process on 3,3',5-Triiodo-β-hydroxy-thyronine would theoretically remove the iodine at the 5-position of the outer ring. This would result in the formation of 3,3'-Diiodo-β-hydroxy-thyronine. ORD is typically an activating step for T4 to T3 conversion. nih.govreactome.org
Inner Ring Deiodination (IRD): Catalyzed by Dio3 and to some extent by Dio1, this process would remove an iodine from the 3' or 5' position of the inner ring. For 3,3',5-Triiodo-β-hydroxy-thyronine, this would result in the formation of inactive metabolites. nih.govwikipedia.org For instance, removal of the 3-iodine atom would produce 3',5-Diiodo-β-hydroxy-thyronine.
The substrate specificity of deiodinases is influenced by the structure of the iodothyronine, including the side chain. nih.gov While deiodinases are known to process substrates with modified side chains, such as thyroacetic acids, the specific impact of a β-hydroxyl group on recognition and catalysis by deiodinases has not been studied. nih.gov
Table 1: Hypothetical Deiodination Products of 3,3',5-Triiodo-β-hydroxy-thyronine
| Parent Compound | Enzyme Type | Action | Putative Metabolite |
| 3,3',5-Triiodo-β-hydroxy-thyronine | Dio1, Dio2 | Outer Ring Deiodination | 3,3'-Diiodo-β-hydroxy-thyronine |
| 3,3',5-Triiodo-β-hydroxy-thyronine | Dio3, Dio1 | Inner Ring Deiodination | 3',5-Diiodo-β-hydroxy-thyronine |
The presence of a hydroxyl group on the β-carbon of the alanine side chain introduces a significant structural change compared to native thyroid hormones. This modification would likely alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity.
Enzyme-Substrate Binding: The β-hydroxyl group could either enhance or hinder the binding of the molecule to the active sites of metabolic enzymes. For instance, the active site of deiodinases has specific structural requirements, and the additional hydroxyl group might affect the optimal positioning of the iodothyronine rings for deiodination. pnas.org
Catalytic Efficiency: Even if binding occurs, the rate of catalysis could be affected. The electronic properties of the molecule might be altered by the hydroxyl group, potentially influencing the ease of iodine removal.
Enzymatic processes in biological systems are often stereospecific. The metabolism of D- and L-isomers of amino acids and their derivatives can differ significantly. wikipedia.org
Deiodination: While most endogenous thyroid hormone is in the L-form, studies on synthetic D-isomers have shown they can be substrates for deiodinases, although often with different efficiencies compared to their L-counterparts. It is plausible that 3,3',5-Triiodo-β-hydroxy-D-thyronine and 3,3',5-Triiodo-β-hydroxy-L-thyronine would be metabolized at different rates by deiodinases.
Conjugation: Similarly, UDP-glucuronosyltransferases and sulfotransferases can exhibit stereoselectivity. Therefore, the rates of glucuronidation and sulfation of the D- and L-isomers of 3,3',5-Triiodo-β-hydroxy-thyronine are expected to differ.
Beyond deiodination, other biotransformation pathways are critical for the metabolism and excretion of thyroid hormones. nih.gov
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the phenolic hydroxyl group or the carboxyl group of the side chain. doi.orgeuropa.eu Several UGT isoforms, such as UGT1A1, UGT1A3, and UGT1A9, are known to glucuronidate T3 and T4. nih.govresearchgate.net It is highly probable that 3,3',5-Triiodo-β-hydroxy-thyronine would also be a substrate for these enzymes, leading to the formation of a glucuronide conjugate, which is more water-soluble and readily excreted in bile. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the phenolic hydroxyl group of thyroid hormones. nih.gov This modification often accelerates the deiodination of the hormone to inactive forms. oup.comoup.com SULT isoforms like SULT1A1 have been identified as important for thyroid hormone sulfation. nih.gov 3,3',5-Triiodo-β-hydroxy-thyronine would likely undergo sulfation, forming a sulfate (B86663) conjugate.
Oxidative Deamination: This pathway involves the removal of the amino group from the alanine side chain to form the corresponding thyroacetic acid. researchgate.net For standard thyroid hormones, this leads to metabolites like triiodothyroacetic acid (TRIAC). However, the presence of a β-hydroxyl group might alter this pathway. The typical oxidative deamination of amino acids generates α-keto acids. wikipedia.orglibretexts.org The deamination of a β-hydroxy amino acid can proceed via dehydratases. wordpress.comyoutube.com Therefore, if 3,3',5-Triiodo-β-hydroxy-thyronine undergoes deamination, it would likely produce a β-hydroxy-α-keto acid derivative or, following dehydration, an α,β-unsaturated keto acid.
Table 2: Hypothetical Conjugation and Side-Chain Modification Metabolites
| Parent Compound | Pathway | Enzyme Family | Putative Metabolite |
| 3,3',5-Triiodo-β-hydroxy-thyronine | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3,3',5-Triiodo-β-hydroxy-thyronine glucuronide |
| 3,3',5-Triiodo-β-hydroxy-thyronine | Sulfation | Sulfotransferases (SULTs) | 3,3',5-Triiodo-β-hydroxy-thyronine sulfate |
| 3,3',5-Triiodo-β-hydroxy-thyronine | Oxidative Deamination | Amino acid oxidases / Dehydratases | 3-(3,3',5-Triiodothyronyl)-β-hydroxy-α-ketopropanoic acid |
Identification and Characterization of Putative Metabolites
The definitive identification and characterization of the metabolites of this compound would require empirical studies using advanced analytical techniques.
In Vitro Studies: Incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like UGTs and cytochrome P450s, or with specific recombinant enzymes (e.g., deiodinases, SULTs) would be a primary approach.
In Vivo Studies: Administration of the compound to animal models followed by analysis of plasma, bile, and urine would provide a comprehensive profile of its metabolites.
Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) would be the method of choice for separating, identifying, and quantifying the parent compound and its putative metabolites. Nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive structural elucidation of novel metabolites.
Without such experimental data, the metabolites discussed in this article remain hypothetical constructs based on our current understanding of thyroid hormone metabolism.
Molecular Mechanisms of Action of 3,3 ,5 Triiodo β Hydroxy D/l Thyronine
Genomic Mechanisms: Investigation of Nuclear Receptor-Mediated Signaling
The genomic actions of thyroid hormones are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. nih.govwikipedia.orgoncohemakey.com These receptors regulate the expression of target genes by binding to specific DNA sequences known as thyroid hormone response elements (TREs). wikipedia.orgmdpi.com
Interaction with Thyroid Hormone Receptors (TRα and TRβ) and Isoform Specificity
Thyroid hormone receptors exist as two main isoforms, TRα and TRβ, which are encoded by separate genes (THRA and THRB). nih.govnih.gov These isoforms, and their respective splice variants (e.g., TRα1, TRα2, TRβ1, TRβ2, TRβ3), are expressed in a tissue-specific manner, contributing to the diverse effects of thyroid hormones throughout the body. nih.gov The primary active thyroid hormone, 3,3',5-Triiodo-L-thyronine (L-T3), is an agonist for both TRα and TRβ, with a high binding affinity (Ki = 2.3 nM for both). caymanchem.com
The differential expression of TR isoforms in various tissues is a key factor in mediating the specific biological effects of thyroid hormones. nih.gov For example, TRβ is the predominant isoform in the liver, kidney, and thyroid, while TRα is more abundant in the heart, bone, and brain. biorxiv.org Furthermore, certain isoforms like TRβ2 have unique transcriptional properties and are found mainly in the hypothalamus, pituitary, retina, and cochlea. nih.gov The interaction of 3,3',5-Triiodo-β-hydroxy-D/L-thyronine with these isoforms would likely determine its specific physiological effects in different tissues.
Ligand-Dependent Transcriptional Regulation of Target Genes and Gene Expression Profiling
Upon binding of an agonist like T3, the thyroid hormone receptor undergoes a conformational change, leading to the regulation of target gene transcription. nih.govyoutube.com This can involve either the activation or inhibition of gene expression. wikipedia.org For instance, T3 binding to TRs can activate the transcription of genes involved in metabolism and development, while it can inhibit the expression of genes like those for the β subunit of thyroid-stimulating hormone (TSHβ). nih.gov
The transcriptional activity of TRs is modulated by the specific ligand bound. The potency of various thyroid hormone analogues in regulating gene expression generally correlates with their binding affinity to the nuclear receptors. nih.gov For example, in cultured pituitary cells, L-T3 and its acetic acid analogue, triac, are equally potent in regulating TSH production, while D-T3 is significantly less potent. nih.gov
Gene expression profiling studies have been instrumental in identifying the networks of genes regulated by thyroid hormones. For example, in response to T3, there are significant changes in the genomic occupancy of TRβ, which are associated with alterations in chromatin accessibility and the expression of numerous target genes. biorxiv.org In a human pancreatic duct cell line, T3 treatment led to an increase in the mRNA levels of insulin (B600854) and GLUT2, indicating a role in cell differentiation. nih.gov The specific gene expression profile induced by this compound would depend on its unique interactions with TRs and the subsequent recruitment of regulatory proteins.
Recruitment and Modulation of Coregulator Proteins (Coactivators and Corepressors)
The transcriptional activity of thyroid hormone receptors is critically dependent on their interaction with a variety of coregulator proteins. In the absence of a ligand, TRs are often bound to TREs in a complex with corepressor proteins, such as nuclear receptor corepressor (NCoR) and silencing mediator for retinoic and thyroid hormone receptors (SMRT), which suppress gene transcription. nih.govoup.com
The binding of an agonist ligand, such as T3, induces a conformational change in the TR that promotes the dissociation of corepressors and the recruitment of coactivator proteins. biorxiv.orgyoutube.com These coactivators, which include histone acetyltransferases and chromatin remodeling complexes like SWI/SNF, facilitate the activation of gene transcription. biorxiv.orgnih.gov
The specific isoform of the TR can influence the recruitment of coregulators. Studies have shown that TRα and TRβ can preferentially interact with different subsets of nuclear proteins, which may contribute to their distinct biological functions. nih.govnih.gov For example, certain proteins have been identified that selectively interact with TRβ2, enhancing its transcriptional activity. nih.govresearchgate.net The structural modifications of this compound could potentially alter its interaction with TRs in a way that favors the recruitment of a unique profile of coregulators, thereby modulating its transcriptional output.
Recent research suggests that the regulation of transcription by TRβ may involve a "coregulator shift" rather than a complete switch from corepressors to coactivators upon ligand binding. biorxiv.org This more nuanced model indicates a dynamic interplay between TRs and a diverse array of coregulatory complexes.
Impact of β-Hydroxyl Substitution and D/L Stereoisomerism on TR Binding Affinity and Transcriptional Activity
The structural features of a thyroid hormone analogue, including substitutions and stereochemistry, play a significant role in its ability to bind to thyroid hormone receptors and elicit a biological response.
D/L Stereoisomerism: The natural and most active form of triiodothyronine is the L-isomer (L-T3). caymanchem.com Studies comparing the binding affinities of L-T3 and its D-isomer (D-T3) have consistently shown that D-T3 has a significantly lower affinity for thyroid hormone receptors. nih.govnih.gov This reduced affinity of the D-isomer translates to a lower biological potency. nih.gov The alanine (B10760859) side chain of the hormone is thought to be anchored in the ligand-binding pocket through ionic bonds, and the L-configuration is optimal for this interaction. nih.gov Therefore, the D-isomer of 3,3',5-Triiodo-β-hydroxy-thyronine would be expected to have a lower binding affinity and transcriptional activity compared to its L-isomer.
β-Hydroxyl Substitution: The introduction of a hydroxyl group at the β-position of the thyronine side chain is a significant modification. While direct studies on the β-hydroxy derivative of T3 are scarce in the provided results, research on other modifications provides some context. For instance, the modification of the side chain, such as in the acetic acid analogue of T3 (triac), can result in comparable or even enhanced biological activity in some contexts. nih.gov Conversely, other structural changes can dramatically reduce activity. The presence of the β-hydroxyl group in this compound would likely alter the polarity and steric interactions within the ligand-binding pocket of the TR, thereby affecting its binding affinity and subsequent transcriptional activation. It is plausible that this substitution could lead to a different profile of interactions with specific amino acid residues in the receptor, potentially influencing isoform-specific binding.
| Compound/Feature | Impact on TR Binding and Activity | Reference |
| L-T3 vs. D-T3 | L-T3 has a significantly higher binding affinity and biological potency than D-T3. | nih.gov, nih.gov |
| Side Chain Modifications | Can either maintain, enhance, or decrease biological activity depending on the specific modification. | nih.gov |
| β-Hydroxyl Group | Expected to alter binding affinity and transcriptional activity due to changes in polarity and steric interactions within the TR ligand-binding pocket. | Inferred |
Analysis of Thyroid Hormone Response Element (TRE) Interactions and DNA Binding Specificity
Thyroid hormone receptors exert their genomic effects by binding to specific DNA sequences called thyroid hormone response elements (TREs), which are typically located in the promoter regions of target genes. wikipedia.orgmdpi.com TREs are often composed of two or more half-sites of the consensus sequence AGGTCA, arranged as direct repeats, palindromes, or inverted repeats. nih.gov The spacing and orientation of these half-sites contribute to the specificity of TR binding.
The binding of the TR to the TRE is a crucial step in transcriptional regulation. While the DNA-binding domain of the receptor is the primary interface for this interaction, other regions of the TR protein can also interact with the DNA, and the conformation of the DNA itself can play a role. nih.gov
The presence of a ligand can influence the conformation of the TR and its interaction with the TRE. However, studies have shown that the binding of T3 to the human TRβ1 does not significantly affect the receptor's binding to the TRE. nih.gov The TR can form heterodimers with other nuclear receptors, most notably the retinoid X receptor (RXR), and this heterodimerization enhances the binding of the TR to most TREs. youtube.comyoutube.com
Cellular and Subcellular Effects of 3,3 ,5 Triiodo β Hydroxy D/l Thyronine in Pre Clinical Models
Modulation of Cellular Proliferation, Differentiation, and Apoptosis in In Vitro Systems
The cellular and subcellular effects of 3,3',5-triiodo-L-thyronine (T3) are multifaceted, influencing fundamental cellular processes such as proliferation, differentiation, and apoptosis. These effects are highly dependent on the cell type, its developmental stage, and the presence of other signaling molecules.
Studies in Specific Cell Lineages (e.g., neuronal, hepatic, muscular, epithelial cells)
Hepatic Cells: The impact of T3 on hepatic cells is complex and can influence both proliferation and the progression of preneoplastic lesions. In poorly differentiated human hepatocarcinoma cells that overexpress the beta 1 thyroid hormone receptor (TRβ1), T3 has been observed to stimulate proliferation nih.gov. Conversely, in a rat model of chemically induced hepatocarcinogenesis, treatment with T3 was associated with a reduction in the number of preneoplastic hepatic lesions, despite also inducing liver cell proliferation. This suggests that the proliferative stimulus from T3 does not necessarily promote the growth of these early-stage lesions elsevierpure.com.
Muscular Cells: In the context of muscle development, T3 has a clear role in promoting differentiation while restraining proliferation. Studies on quail myoblasts have demonstrated a dose-dependent decrease in proliferation upon T3 treatment, as evidenced by reduced cell numbers and DNA synthesis. This anti-proliferative effect is linked to the induction of differentiation nih.gov. T3 also enhances the fusion of myoblasts and increases the accumulation of muscle-specific proteins nih.gov. This is consistent with findings that T3 stimulates myoblasts to exit the cell cycle and undergo terminal differentiation nih.gov. High concentrations of T3, however, may inhibit satellite cell proliferation, leading to premature differentiation which could hamper muscle regeneration mdpi.com.
Epithelial Cells: T3 exerts significant control over the proliferation and differentiation of epithelial cells, particularly keratinocytes in the skin. The absence of T3 in culture medium for human keratinocytes leads to an increase in the enzyme transglutaminase and enhanced formation of cornified envelopes, which are key features of terminal differentiation. The absence of the hormone also decreases the level of plasminogen activator, an enzyme involved in the shedding of cornified cells, potentially explaining the scaly skin seen in hypothyroidism nih.gov. Other studies have shown that T3 can stimulate the proliferation of both keratinocytes and fibroblasts researchgate.net. The hormone also regulates the expression of various keratins and genes associated with cell-basement membrane adhesion in human epidermal keratinocytes nih.gov. In the context of apoptosis, T3 has been shown to induce programmed cell death in human breast cancer MCF-7 cells by repressing the expression of Senescence Marker Protein-30 (SMP30) nih.gov.
Table 1: Effects of 3,3',5-Triiodo-L-thyronine on Cellular Proliferation, Differentiation, and Apoptosis in Specific Cell Lines
| Cell Lineage | Cell Type/Model | Effect on Proliferation | Effect on Differentiation | Effect on Apoptosis | Key Findings |
|---|---|---|---|---|---|
| Neuronal | Mouse embryonic neural stem cells (eNSCs) | Inhibits | Promotes neuronal differentiation, inhibits astrocytic differentiation | Not specified | Mediated through TRα1 nih.gov. |
| Hepatic | Poorly differentiated human hepatocarcinoma cells | Stimulates | Not specified | Not specified | Dependent on TRβ1 overexpression nih.gov. |
| Rat model of hepatocarcinogenesis | Stimulates | Reduces number of preneoplastic lesions | Not specified | Proliferation does not necessarily promote lesion growth elsevierpure.com. | |
| Muscular | Quail myoblasts | Decreases | Enhances | Not specified | Promotes cell cycle exit and accumulation of muscle proteins nih.govnih.gov. |
| Epithelial | Human keratinocytes | Stimulates | Modulates (influences cornification) | Not specified | Absence of T3 alters the process of cornification nih.govresearchgate.net. |
| Human breast cancer cells (MCF-7) | Not specified | Not specified | Induces | Represses the anti-apoptotic protein SMP30 nih.gov. | |
| Promyeloleukemic cells (HL-60) | Suppresses (in presence of retinoic acid) | Not specified | Potentiates (in presence of retinoic acid) | Synergistic effect with all-trans-retinoic acid nih.gov. | |
| Pancreatic adenocarcinoma cells | Inhibits | Promotes differentiation towards a beta-cell-like phenotype | Not specified | Blocks cell growth and increases insulin (B600854) synthesis nih.govstemcell.com. |
Regulation of Energy Metabolism and Mitochondrial Bioenergetics
T3 is a principal regulator of cellular energy metabolism, with mitochondria being a primary target of its action. It influences mitochondrial bioenergetics through various mechanisms, from regulating the machinery of oxidative phosphorylation to controlling mitochondrial quality.
Effects on Oxidative Phosphorylation and Cellular ATP Production
T3 is well-established to increase the basal metabolic rate, which is a reflection of increased oxygen and energy consumption by the body nih.gov. At the cellular level, this is partly achieved by increasing the synthesis and activity of the Na+/K+-ATPase, a major consumer of cellular ATP nih.gov. In Ca2+-loaded rat liver mitochondria, T3 can induce a nonspecific inner membrane permeabilization, leading to mitochondrial swelling, a decrease in membrane potential, and an increased rate of oxygen uptake. This effect, which is indicative of the mitochondrial permeability transition, is dependent on T3 concentration nih.gov.
Influence on Mitochondrial Dynamics and Quality Control Mechanisms (e.g., biogenesis, fusion, fission, mitophagy)
T3 plays a significant role in maintaining a healthy and functional mitochondrial network through its influence on mitochondrial quality control mechanisms. In the liver of hypothyroid rats, administration of T3 has been shown to enhance mitochondrial copy number and stimulate mitochondrial biogenesis, a process that was not observed with the related compound 3,5-diiodo-L-thyronine (T2) nih.gov. This increase in biogenesis is supported by the finding that T3 increases the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of this process stemcell.com.
Furthermore, T3 modulates mitochondrial dynamics. In the same hypothyroid rat model, T3 was found to influence both mitochondrial fusion and fission processes nih.gov. It also stimulates mitophagy, the selective removal of damaged mitochondria via autophagy nih.gov. In terms of mitochondrial DNA (mtDNA) integrity, T3 administration was associated with a decrease in mtDNA lesion frequency. However, it also led to an increase in serum levels of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative stress, and a decrease in the expression of DNA polymerase γ, an enzyme involved in mtDNA repair. This suggests that the reduction in mtDNA lesions in T3-treated animals might be a consequence of the increased mitochondrial biogenesis, effectively diluting the damaged mtDNA with newly synthesized mitochondria stemcell.com. Both T3 and T2 have been shown to restore oxidative balance by enhancing antioxidant defenses and promoting autophagy nih.govnih.gov.
Thermogenic Effects in Isolated Cells and Animal Models (non-human)
T3 has potent thermogenic effects, contributing to the regulation of body temperature. In animal models, T3 administration to wild-type mice enhances thermogenesis in subcutaneous white adipose tissue (sWAT). This effect is dependent on cyclic AMP (cAMP) signaling researchgate.net. The activation of adipose sympathetic activity can stimulate the local production of T3, which in turn induces the expression of uncoupling protein 1 (UCP1) and de novo lipogenesis in sWAT. This coordinated response enhances the tissue's capacity for heat production researchgate.net.
Table 2: Regulation of Mitochondrial Bioenergetics and Thermogenesis by 3,3',5-Triiodo-L-thyronine
| Parameter | Model System | Key Findings |
|---|---|---|
| Oxidative Phosphorylation & ATP Production | Rat liver mitochondria | Induces mitochondrial permeability transition, increasing oxygen uptake nih.gov. |
| General cellular effect | Increases synthesis and activity of Na+/K+-ATPase, a major ATP consumer nih.gov. | |
| Mitochondrial Biogenesis | Liver of hypothyroid rats | Enhances mitochondrial copy number and stimulates biogenesis nih.govstemcell.com. |
| Mitochondrial Dynamics | Liver of hypothyroid rats | Modulates both mitochondrial fusion and fission nih.gov. |
| Mitochondrial Quality Control | Liver of hypothyroid rats | Stimulates mitophagy and enhances antioxidant defenses nih.gov. |
| Thermogenesis | Mouse subcutaneous white adipose tissue | Enhances thermogenesis by amplifying cAMP signaling and inducing UCP1 expression researchgate.net. |
Impact on Lipid and Glucose Homeostasis in Cellular and Organ Models (non-human)
T3 is a crucial regulator of both lipid and glucose homeostasis, exerting its effects on various metabolic tissues.
In white adipose tissue, T3 regulates the expression of numerous genes involved in lipolysis, lipogenesis, and mitochondrial function elsevierpure.com. The thermogenic effects of T3 in adipose tissue are linked to a simultaneous enhancement of fatty acid synthesis and oxidation researchgate.net. A related compound, 3,5-diiodo-L-thyronine (T2), has been shown to reduce lipid accumulation in fatty hepatocytes and decrease the size of lipid droplets, making stored triglycerides more accessible for catabolism mdpi.com.
Regarding glucose homeostasis, T3 has demonstrated a significant impact on pancreatic β-cells. In a human pancreatic duct cell line, T3 treatment blocked cell growth and promoted transdifferentiation towards a β-cell-like phenotype. This was accompanied by a marked increase in the synthesis and release of insulin, as well as an upregulation of GLUT2 mRNA levels, a key glucose transporter in β-cells mdpi.com. These findings suggest an important role for T3 in pancreatic β-cell function and, by extension, in the regulation of blood glucose levels. Furthermore, the related iodothyronine, T2, has been shown to increase glucose consumption in cardiomyoblasts nih.gov.
Regulation of Lipogenic and Lipolytic Pathways
Thyroid hormones are critical regulators of lipid metabolism, orchestrating a balance between the synthesis (lipogenesis) and breakdown (lipolysis) of fats. In rats, treatment with T3 leads to a rapid increase in total body lipogenesis, which becomes evident within one day and reaches a plateau in four to five days. nih.govnih.gov Concurrently, T3 stimulates a significant breakdown of fat stores; in one study, total body fat fell by approximately 50% after six days of T3 administration. nih.govnih.gov This suggests that fatty acids mobilized from adipose tissue serve as the primary fuel for the increase in calorigenesis induced by thyroid hormone. nih.govnih.gov
The molecular machinery for these processes is under thyroid hormone control. The mRNAs for lipogenic enzymes rise hours before an increase in oxygen consumption and lipolysis is observed, indicating that T3 acts, at least in part, by inducing the genes responsible for these metabolic pathways. nih.govnih.gov Lipolysis is a hormonally controlled process involving the hydrolysis of triacylglycerol (TAG) stored in adipose tissue. nih.gov This process is primarily stimulated by catecholamines during fasting and suppressed by insulin. nih.gov While direct, extensive studies on TRIAC's specific role in these pathways are limited, its action as a T3 analogue that binds to thyroid hormone receptors suggests it participates in these regulatory functions. wikipedia.orgdrugbank.com The process of lipolysis itself generates fatty acids that act as metabolic signals, profoundly influencing gene transcription and the function of adipocytes. nih.gov
Glucose Uptake and Utilization in Cellular Systems
The parent compound, T3, has been shown to rapidly stimulate glucose uptake in muscle cells through non-genomic mechanisms. nih.gov In L6-GLUT4myc myotubes, T3 treatment for 30 minutes increased glucose transport without an initial change in the amount of GLUT4 transporter at the cell surface. nih.gov This suggests an activation of existing transporters. nih.gov This rapid effect of T3 is additive to the effects of insulin. nih.gov Thyroid hormones are also known to regulate glucose metabolism in cardiomyocytes, where they can increase glucose oxidation rates and mitochondrial biogenesis, which is crucial for heart function, especially under conditions of insulin resistance. nih.gov Given that TRIAC activates the same receptors as T3, it is implicated in these crucial aspects of cellular energy regulation. wikipedia.org
Neurobiological and Developmental Effects in In Vitro and Non-Human In Vivo Systems
Studies on Neuronal Function, Synaptogenesis, and Neurite Outgrowth
TRIAC has demonstrated significant thyromimetic actions in the central nervous system, particularly during development. In mouse models deficient in the thyroid hormone transporters Mct8 and Oatp1c1 (DKO mice), which mimic the severe brain hypothyroidism seen in Allan-Herndon-Dudley syndrome, TRIAC treatment has shown profound benefits. nih.govnih.gov Early postnatal administration of TRIAC was found to positively affect cortical myelination, promote the maturation of GABAergic interneurons, and enhance cerebellar dendritogenesis. nih.govnih.gov These effects are crucial for the proper formation and function of neural circuits.
Studies focusing on the parent hormone T3 further illuminate these effects. T3 is essential for healthy brain development and function. nih.gov In vitro, T3 treatment enhances neurite outgrowth in a dose- and time-dependent manner. nih.govresearchgate.net In vivo time-lapse imaging in tadpoles revealed that local application of T3 increases the proliferation of tectal progenitor cells, promotes neuronal differentiation, and dramatically increases the growth of dendritic arbors. nih.gov These actions are mediated through thyroid hormone receptors, with TRα playing a significant role. researchgate.netnih.gov The ability of TRIAC to cross into the brain independently of the MCT8 transporter makes it a promising therapeutic agent for restoring normal neuronal development in conditions of transporter deficiency. wikipedia.orgnih.gov
Modulation of Glial Cell Physiology and Function
While the effect on myelination is a clear indicator of TRIAC's influence on glial cells, broader studies on its impact on other glial types, such as astrocytes or microglia, are less detailed in the available literature. However, given that thyroid hormones are known to be vital for the development and maturation of all neural cells, it is plausible that TRIAC's effects extend beyond just oligodendrocytes. nih.govnih.gov
Analysis of Specific Behavioral Phenotypes in Animal Models (e.g., rodent studies)
The structural and functional improvements in the brain induced by TRIAC translate to observable behavioral changes in animal models. In DKO mice, which exhibit significant psychomotor deficiencies, treatment with TRIAC led to a substantial amelioration of functional deficits. nih.gov Specifically, early and sustained treatment with TRIAC normalized locomotor performance. nih.gov This improvement in motor function is likely linked to the observed restoration of myelination and neuronal maturation in the central nervous system. nih.gov
Studies on mice lacking specific thyroid hormone receptors (TRα or TRβ) provide further insight into how thyroid hormone signaling, which TRIAC activates, influences behavior. wikipedia.orgnih.gov These studies reveal that TR isoforms have distinct and sometimes opposing roles in the regulation of non-social behaviors like anxiety. nih.gov For instance, male mice lacking the TRα1 receptor show higher levels of anxiety, while those lacking the TRβ receptor exhibit less anxiety compared to wild-type mice. nih.gov These findings underscore the complex role of thyroid hormone signaling in establishing behavioral phenotypes and suggest that agents like TRIAC can have significant impacts on brain function and behavior.
| Parameter | Observed Deficit in Untreated Mice | Effect of TRIAC Treatment | Reference |
|---|---|---|---|
| Myelination | Severely impaired; reduced white matter volume | Significantly improved; normalized myelination | nih.govnih.gov |
| GABAergic Interneurons | Pronounced deficits in maturation | Improved maturation | nih.govnih.gov |
| Cerebellar Development | Impaired Purkinje cell dendritogenesis | Dose-dependent improvement | nih.gov |
| Brain Network Function | Widespread hyperconnectivity and impaired network organization | Substantially ameliorated functional deficits | nih.gov |
| Locomotor Performance | Impaired | Normalized locomotor function | nih.gov |
Effects on Myogenesis and Muscle Differentiation
Skeletal muscle is a major target for thyroid hormones, which regulate muscle development, metabolism, and contractility. nih.gov Myogenesis, the formation of muscle tissue, is a highly regulated process involving the differentiation of satellite cells into mature muscle fibers. nih.gov Thyroid hormone (T3) is known to play a role in this process. nih.gov For instance, T3 is important for the differentiation of myotubes and regulates the expression of key muscle proteins like Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). mdpi.com The local control of T3 levels within the muscle, managed by deiodinase enzymes, is crucial during the different phases of myogenesis and muscle repair. nih.gov
Comparative Biological Activities with Canonical Thyroid Hormones (T3, T4) and Other Thyronine Analogs in Defined Cellular Systems
The biological actions of 3,3',5-triiodothyroacetic acid (TRIAC) have been a subject of extensive research, particularly in comparison to the canonical thyroid hormones, 3,5,3'-triiodothyronine (T3) and thyroxine (T4). bioscientifica.com While TRIAC shares structural similarities with T3, notable differences exist in its cellular transport, metabolism, and receptor isoform-specific activities, leading to a unique biological profile. bioscientifica.comnih.gov
Binding Affinity and Receptor Activation:
TRIAC, like T3, exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression. frontiersin.orgnih.gov There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. frontiersin.org TRIAC has been shown to bind to both TRα and TRβ with high affinity. patsnap.com
Studies comparing the binding affinities of T3 and TRIAC to TRβ1 and TRβ2 mutants have shown that TRIAC exhibits a higher binding affinity than T3 for a majority of these mutants. nih.gov This suggests that TRIAC could be more effective in activating these receptors, particularly in cases of resistance to thyroid hormone (RTH) syndrome, which is often caused by mutations in the TRβ gene. nih.govnih.gov
The order of binding affinity for the wild-type human TRβ1 is generally T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodothyronine. nih.gov While the mutant receptors show a similar order of reduced affinities, the degree of reduction varies for each analog, indicating specific interactions between the analogs and the mutated residues in the receptors. nih.gov
Gene Expression and Cellular Responses:
The differential binding and activation of TR isoforms by TRIAC compared to T3 and T4 lead to distinct patterns of gene expression and cellular responses in various tissues.
In cultured rat pituitary cells, both T3 and its analog 3,3'-diiodothyronine (B1196669) (3,3'T2) have been shown to stimulate glucose consumption and growth hormone production by binding to nuclear receptors. researchgate.net
In the context of erythropoiesis, TRIAC has been identified as a potent inducer of embryonic ζ-globin expression. nih.gov In zebrafish models, TRIAC administration significantly increased the mRNA levels of an ortholog of human HBZ. nih.gov Similarly, in human K562 erythroid cells, TRIAC markedly increased both HBZ mRNA and protein levels. nih.gov RNA sequencing analysis confirmed that TRIAC preferentially induces ζ-globin expression in these cells. nih.gov
A comparative study in hypothyroid mice demonstrated that both TRIAC and T3 administration upregulated thyroid hormone-responsive genes in the pituitary gland, liver, and heart. nih.gov However, a key difference was observed in the cerebrum, where TRIAC failed to upregulate these genes, unlike T3. nih.gov This suggests that TRIAC may not be efficiently transported into the cerebrum. nih.gov
In vitro studies using SH-SY5Y neuroblastoma cells and MO3.13 oligodendrocytes have shown that both T3 and TRIAC are taken up by these cells and influence gene expression to a similar extent. nih.gov Notably, in fibroblasts from patients with MCT8 deficiency, a condition that impairs T3 transport, TRIAC uptake was normal, whereas T3 uptake was impaired. nih.gov This highlights a significant difference in the cellular transport mechanisms of TRIAC and T3. nih.gov
Metabolic Effects:
Thyroid hormones are critical regulators of metabolism. frontiersin.org A comparative study on the metabolic and endocrine effects of TRIAC and T4 revealed that TRIAC has a more pronounced effect on suppressing thyroid-stimulating hormone (TSH) than on peripheral metabolic parameters. nih.gov While T4 increased sleeping energy expenditure, TRIAC did not produce the expected peripheral metabolic responses. nih.gov
In contrast, other thyronine analogs like 3,5-diiodo-L-thyronine (3,5-T2) have been shown to rapidly increase resting metabolic rate and have beneficial effects on lipid metabolism in rodent models. frontiersin.orgnih.gov Both T3 and 3,5-T2 can reduce the size of lipid droplets in hepatocytes. frontiersin.orgnih.gov
A study comparing the effects of 3,5-T2 and T3 in hypothyroid rats found that both iodothyronines could restore oxidative balance and mitigate mitochondrial damage in the liver. frontiersin.org However, T3 significantly enhanced citrate (B86180) synthase activity and the expression of PGC1α, a key regulator of mitochondrial biogenesis, to a greater extent than 3,5-T2. frontiersin.org
Effects on Specific Cell Types:
The comparative effects of TRIAC and other thyroid hormones have been investigated in various cell types:
Pancreatic Cells: T3 is known to be essential for the growth and differentiation of various cell types, including pancreatic cells. stemcell.com It can promote the differentiation of human pancreatic duct cell lines towards a beta-cell-like phenotype, increasing insulin synthesis and release. nih.gov
Hematopoietic Cells: T3 has a direct influence on human hematopoiesis, affecting the clonogenicity and apoptosis of hematopoietic progenitor cells. nih.gov
Neurons: In cultured neurons, T3 stimulates leucine (B10760876) uptake and its incorporation into proteins. nih.gov
The following interactive table summarizes the comparative biological activities of TRIAC, T3, T4, and other thyronine analogs in different cellular systems based on the discussed research findings.
| Compound | Cellular System/Model | Observed Effect | Comparison with Other Analogs | Reference(s) |
| TRIAC | Mutant TRβ1 and TRβ2 Receptors | Higher binding affinity and transcriptional activity compared to T3. | More potent than T3 for the majority of mutants. | nih.gov |
| TRIAC | Zebrafish Larvae & K562 Cells | Potent inducer of embryonic ζ-globin expression. | Preferentially induces ζ-globin over other globins. | nih.gov |
| TRIAC | Hypothyroid Mice | Upregulates TH-responsive genes in pituitary, liver, and heart. | Fails to upregulate TH-responsive genes in the cerebrum, unlike T3. | nih.gov |
| TRIAC | MCT8-deficient Fibroblasts | Normal cellular uptake. | T3 uptake is impaired in these cells. | nih.gov |
| TRIAC | Human Subjects | Stronger TSH suppression than peripheral metabolic effects. | T4 shows a more balanced effect on both central and peripheral parameters. | nih.gov |
| T3 | Cultured Rat Pituitary Cells | Stimulates glucose consumption and growth hormone production. | 3,3'T2 shows similar but weaker activity. | researchgate.net |
| T3 | Human Pancreatic Duct Cells | Promotes differentiation towards a beta-cell-like phenotype. | - | nih.gov |
| T4 | Hypothyroid Rats | Stimulates weight gain and suppresses TSH. | T3 is approximately tenfold more potent in acute TSH suppression. | nih.gov |
| 3,5-T2 | Hypothyroid Rat Liver | Restores oxidative balance and mitigates mitochondrial damage. | T3 has a stronger effect on mitochondrial biogenesis markers. | frontiersin.org |
| 3,5-T2 | Rodent Models | Increases resting metabolic rate and fatty acid metabolism. | - | frontiersin.orgnih.gov |
Receptor Binding, Specificity, and Structure Activity Relationships for 3,3 ,5 Triiodo β Hydroxy D/l Thyronine
Quantitative Ligand Binding Assays and Affinity Determination for Nuclear and Membrane Receptors
The interaction between 3,3',5-Triiodo-L-thyronine and its receptors is characterized by high affinity and specificity. Quantitative ligand binding assays have been instrumental in determining the binding constants for these interactions with both nuclear thyroid hormone receptors (TRs) and various membrane-associated receptors.
For nuclear receptors, studies have shown that 3,3',5-Triiodo-L-thyronine binds to both TRα and TRβ isoforms with a high degree of affinity. The dissociation constant (Kd) for both human TRα and TRβ is approximately 0.06 nM stemcell.com. This strong binding affinity underscores its role as a potent regulator of gene expression.
Binding to membrane receptors has also been characterized. In GH3 rat pituitary tumor cells, binding of T3 was found to be saturable, reversible, and stereospecific nih.gov. Analysis of the binding data in this cell line revealed two distinct classes of binding sites with different affinities: a high-affinity site with a dissociation constant (Kd) of 1.8 ± 0.2 nM and a low-affinity site with a Kd of 260 ± 30 nM nih.gov. Further studies involving affinity labeling of purified plasma membranes from these cells identified a 55-kDal protein as a potential component of the membrane receptor involved in T3 uptake nih.gov. Competitive binding assays on membrane protein extracts from sea urchin gastrulae have also been performed, showing specific binding and displacement. In this system, the binding affinity (Ki) for T3 was determined to be in the range of 1.9 x 10⁻⁸ to 3.6 x 10⁻⁷ M nih.gov.
| Receptor Type | Receptor/Cell Line | Ligand | Binding Constant |
| Nuclear | Human TRα | 3,3',5-Triiodo-L-thyronine | Kd: 0.06 nM stemcell.com |
| Nuclear | Human TRβ | 3,3',5-Triiodo-L-thyronine | Kd: 0.06 nM stemcell.com |
| Membrane | GH3 Rat Pituitary Cells (High Affinity Site) | 3,3',5-Triiodo-L-thyronine | Kd: 1.8 ± 0.2 nM nih.gov |
| Membrane | GH3 Rat Pituitary Cells (Low Affinity Site) | 3,3',5-Triiodo-L-thyronine | Kd: 260 ± 30 nM nih.gov |
| Membrane | Sea Urchin Gastrulae Membrane Extract | 3,3',5-Triiodo-L-thyronine | Ki: 1.9 x 10⁻⁸ – 3.6 x 10⁻⁷ M nih.gov |
Stereochemical Influence on Receptor Selectivity (D- vs. L-Isomer Differences in Binding and Activation)
The binding of thyronines to thyroid hormone receptors is highly stereospecific, with the naturally occurring L-isomers demonstrating significantly higher affinity and biological activity compared to their D-isomer counterparts. This selectivity is a critical feature of the hormone-receptor interaction, ensuring a precise physiological response.
Studies comparing the binding affinities of various thyronine analogues to the wild-type human β1 thyroid hormone receptor (h-TRβ1) have clearly illustrated this principle. The L-isomer of 3,3',5-triiodothyronine (L-T3) exhibits the highest binding affinity. In contrast, the D-isomer (D-T3) shows a reduced affinity, highlighting the receptor's ability to distinguish between the two stereoisomers nih.gov. This demonstrates that the specific three-dimensional arrangement of the alanine (B10760859) side chain is crucial for optimal interaction with the receptor's binding pocket. The binding of T3 to receptors in GH3 rat pituitary tumor cells has also been characterized as stereospecific nih.gov.
| Receptor | Ligand Isomer | Relative Binding Affinity |
| Human TRβ1 | L-T3 | Highest |
| Human TRβ1 | D-T3 | Lower than L-T3 nih.gov |
Allosteric Modulation and Induced Receptor Conformation Changes upon Ligand Binding
The binding of a ligand, such as 3,3',5-Triiodo-L-thyronine, to its nuclear receptor is not a simple lock-and-key mechanism. It is a dynamic process that induces significant conformational changes in the receptor protein, a form of allosteric modulation that dictates the receptor's subsequent interactions with other proteins and DNA.
Upon binding of T3 to the ligand-binding domain (LBD) of the thyroid hormone receptor, the receptor undergoes a significant structural rearrangement. Studies have shown that the T3-bound human β1 thyroid hormone receptor (h-TRβ1) becomes resistant to digestion by enzymes like trypsin utoronto.canih.gov. In the absence of T3, the receptor is completely digested, but when T3 is bound, stable peptide fragments are produced utoronto.canih.gov. This indicates that ligand binding induces a more compact and stable conformation.
This conformational shift is critical for the receptor's function as a transcription factor. The binding of an agonist ligand like T3 causes a repositioning of a specific region of the LBD, known as helix 12 (H12) nih.govoncohemakey.com. This change displaces corepressor proteins, which inhibit gene transcription, and facilitates the recruitment of coactivator proteins, which are necessary to initiate transcription wikipedia.org. Both agonist (T3) and antagonist ligands induce a tighter folding of the LBD, reducing its exposure to the solvent nih.gov. These structural changes induced by ligand binding serve as the transducing signal that modulates the gene-regulating activity of the receptor utoronto.canih.gov.
Delineation of Structural Determinants for Agonist, Antagonist, or Partial Agonist Activity of Modified Thyronines
The specific biological activity of a thyronine molecule—whether it acts as an agonist, antagonist, or partial agonist—is dictated by its precise molecular structure. Extensive structure-activity relationship (SAR) studies have defined the essential chemical features required for a molecule to bind to and activate thyroid hormone receptors.
The fundamental structure for activity is the thyronine nucleus, which consists of a diphenyl ether with two phenyl rings oncohemakey.com. Key structural determinants for agonist activity include:
Two Planar Rings: The inner and outer phenyl rings are essential.
A Short Bridging Group: An ether, methylene, or sulfide bridge can link the two rings.
Hydrophobic Substituents: Bulky, hydrophobic groups, typically iodine, are required at the 3 and 5 positions of the inner ring and the 3' position of the outer ring oncohemakey.com.
A Polar Group at the 4' Position: A hydroxyl or a group that can be metabolized to a hydroxyl group is crucial for high-affinity binding.
An Alanine Side Chain: The side chain on the inner ring is involved in anchoring the ligand in the receptor's binding pocket nih.gov. Modifications to this chain, such as in triiodothyroacetic acid or triiodothyropropionic acid, can alter activity nih.govnih.gov.
The development of TR antagonists has been guided by understanding these structural requirements. Antagonists are often designed by taking a known agonist and adding a bulky chemical extension nih.gov. This extension is positioned to physically obstruct the conformational change required for receptor activation. Specifically, it prevents helix 12 (H12) of the ligand-binding domain from moving into the "active" configuration necessary for coactivator binding nih.govacs.org. By occupying the ligand-binding pocket but preventing the subsequent recruitment of coactivators, these modified thyronines act as antagonists, blocking the receptor's transcriptional activity nih.gov.
High-Resolution Mass Spectrometry-Based Quantification in Complex Biological Matrices
Mass spectrometry (MS) has become the gold standard for the analysis of thyroid hormones and their metabolites due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity. nih.govsigmaaldrich.comoup.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous analysis of multiple thyroid hormones, including triiodothyronine isomers, in biological matrices like serum and tissue. nih.govoup.comendocrine-abstracts.org The method involves chromatographic separation of the analytes followed by mass spectrometric detection. A typical workflow includes sample preparation, often involving protein precipitation and solid-phase extraction (SPE) to remove interfering substances from the matrix. sigmaaldrich.comfrontiersin.org
The separated compounds are then ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govacs.org This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing background noise and allowing for accurate quantification even at very low concentrations. nih.gov LC-MS/MS methods have been developed with on-column detection limits in the low picogram range (1.5-7.0 pg). nih.gov The high specificity and speed of LC/MS offer significant advantages over older immunoassay methods for determining thyroid hormones in biological samples. sigmaaldrich.com
Table 1: Representative LC-MS/MS Parameters for Thyroid Hormone Metabolite Analysis
| Parameter | Typical Conditions and Findings | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase columns such as C18, Phenyl-Hexyl, and Polar-RP are commonly used to achieve separation of isomers. | nih.govsigmaaldrich.com |
| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or acetic acid is typically employed. | nih.govacs.org |
| Ionization Mode | Positive electrospray ionization (ESI+) is frequently used for the detection of thyronine compounds. | acs.orgresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.gov |
| Lower Limit of Quantification (LLOQ) | Achievable in the low pg/mL range, demonstrating ultra-low level sensitivity. | thermofisher.cnnih.gov |
Gas chromatography-mass spectrometry (GC-MS) represents a complementary technique for the analysis of thyroid hormones. However, its application is often more complex than LC-MS/MS. Methods based on GC-MS typically require laborious sample cleanup and a chemical derivatization step to increase the volatility and thermal stability of the analytes before they can be analyzed by gas chromatography. nih.govnih.gov While effective, these additional steps can make the workflow more time-consuming. Therefore, GC-MS is generally considered a secondary or complementary method to the more direct and widely used LC-MS/MS approach for this class of compounds. nih.gov
Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to achieve highly accurate quantification through isotope dilution analysis. wikipedia.orgcreative-proteomics.com In this approach, internal standards that are structurally identical to the analyte but contain heavier stable isotopes (e.g., ¹³C or ²H) are added to the sample at a known concentration. nih.govresearchgate.net
Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly precise and accurate quantification can be achieved, correcting for any sample loss during preparation. nih.govresearchgate.net This technique is also invaluable for metabolic flux analysis and pharmacokinetic studies, allowing researchers to track the conversion, clearance, and turnover of 3,3',5-Triiodo-β-hydroxy-D/L-thyronine within a biological system. researchgate.netnih.gov
Advanced Chromatographic Separation Techniques (e.g., Ultra-Performance Liquid Chromatography (UPLC)) for Isomeric Differentiation
The accurate quantification of specific thyronine metabolites is often complicated by the presence of isomers, such as 3,3',5-triiodothyronine (T3) and 3,3',5'-triiodothyronine (reverse T3 or rT3). nih.gov These isomers can have different biological activities, making their distinct measurement critical. Advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) are essential for this purpose.
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC). This results in significantly higher resolution, greater peak capacity, and improved sensitivity, allowing for the baseline separation of closely related isomers in much shorter analysis times. researchgate.netresearchgate.net The separation of T3 and its isomers has been successfully achieved using reversed-phase UPLC, which is crucial for eliminating interference and ensuring accurate quantification by the mass spectrometer. researchgate.netresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Binding Site Analysis (e.g., Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))
While mass spectrometry is ideal for quantification, spectroscopic techniques provide invaluable information about molecular structure, dynamics, and interactions.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including thyronine analogs. nih.govdoaj.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Data such as chemical shifts and coupling constants can be used to confirm the identity and structure of this compound. nih.gov Furthermore, advanced NMR relaxation studies can be used to investigate the internal molecular dynamics, revealing a significant degree of internal flexibility in thyroid hormone molecules. acs.orgresearchgate.net This flexibility and the ability to adopt different conformations are crucial for their interaction with receptor proteins. acs.orgresearchgate.net
Circular Dichroism (CD): Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org While the thyronine molecule itself can be studied, CD is particularly powerful for analyzing its interaction with biological macromolecules like binding proteins and receptors. nih.gov The binding of a ligand, such as a thyronine analog, to a protein often induces conformational changes in the protein's secondary or tertiary structure. nih.govdoi.org These structural changes can be observed as a modification in the protein's CD spectrum, providing evidence of a binding event and offering insights into the nature of the binding site. nih.govelectrochemsci.org
Molecular Modeling and Computational Chemistry for Receptor-Ligand Dynamics
Molecular modeling and computational chemistry have emerged as indispensable tools for understanding the interactions between ligands like this compound and their biological receptors at a molecular level.
Techniques such as molecular docking are used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. frontiersin.org These simulations can calculate a binding energy or score, which helps in ranking the affinity of different ligands for the receptor. frontiersin.orgmdpi.com For thyroid hormones and their analogs, docking studies have been performed on receptors like the thyroid hormone receptor (TR) and the cell surface integrin αvβ3. frontiersin.orgnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. acs.org MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein move and adapt to each other, and can help identify key amino acid residues that form critical hydrogen bonds or other interactions with the ligand. acs.org These computational approaches provide a detailed rationale for the binding affinity and specificity observed experimentally and can guide further research into the biological function of thyronine metabolites. acs.orgfrontiersin.org
Table 2: Example of Molecular Docking Results for Thyroid Hormone Analogs with TRβ
| Compound | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|
| 3,3',5-triiodo-L-thyronine (T3) | -11.75 | mdpi.com |
| 6-OH-BDE-47 | -8.95 | mdpi.com |
| 3,5-diOH-BDE-100 | -8.83 | mdpi.com |
| 6,6'-diOH-BDE-47 | -7.74 | mdpi.com |
*Binding energies are for illustrative purposes to show the application of molecular docking in comparing different ligands. BDE compounds are environmental contaminants studied for their interaction with thyroid receptors.
Comparative Analysis and Future Research Directions for 3,3 ,5 Triiodo β Hydroxy D/l Thyronine Research
Elucidating Potential Endogenous Presence and Physiological Relevance in Model Organisms
A fundamental question is whether 3,3',5-Triiodo-β-hydroxy-D/L-thyronine is an endogenous metabolite in living organisms. The established metabolic pathway for thyroid hormones involves sequential deiodination of thyroxine (T4) to produce T3 and other metabolites like reverse T3 (rT3) and 3,3'-diiodothyronine (B1196669) (T2). nih.govresearchgate.net The physiological roles of these metabolites are subjects of ongoing investigation, with some, like 3,5-diiodo-L-thyronine (T2), showing distinct metabolic effects. nih.govfrontiersin.orgfrontiersin.org
Future research must prioritize the development and application of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to screen for this compound in the plasma and tissues of various model organisms (e.g., rodents, fish). The detection of this compound would be a pivotal discovery, prompting investigations into its biosynthetic and degradation pathways. Should it be confirmed as an endogenous molecule, studies would then need to correlate its tissue and plasma concentrations with different physiological and pathophysiological states, such as metabolic stress, development, and disease, to begin to understand its physiological relevance. nih.gov
Identifying Novel Interacting Proteins and Undiscovered Downstream Effectors
The actions of classical thyroid hormones are mediated primarily through binding to nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which act as ligand-activated transcription factors to regulate gene expression. frontiersin.orgnih.gov T3 binding to TRs induces conformational changes that lead to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes. frontiersin.orgnih.gov
A critical area of inquiry for this compound is its interaction with these established receptors and the potential for binding to novel proteins. The β-hydroxy modification could alter binding affinity and selectivity for TR isoforms, potentially leading to a unique gene expression profile. Furthermore, this structural change may enable interactions with other cellular proteins, including enzymes, transporters, or other receptor families, mediating non-genomic actions. frontiersin.org
Future research should employ unbiased, large-scale screening methods to identify interacting proteins. Techniques such as affinity purification-mass spectrometry, where a tagged version of the compound is used to pull down binding partners from cell lysates, could reveal a comprehensive interactome. Subsequent transcriptomic and proteomic analyses of cells treated with the compound would then identify downstream effector pathways.
Table 1: Proposed Research Strategy for Identifying Protein Interactions and Downstream Effectors
| Research Question | Proposed Methodology | Potential Outcomes |
|---|---|---|
| Receptor Binding Affinity | Competitive binding assays with radiolabeled T3 against TRα and TRβ isoforms. | Determination of binding affinity (Kd) and selectivity compared to T3. |
| Identification of Novel Interacting Proteins | Affinity Purification-Mass Spectrometry (AP-MS); Yeast Two-Hybrid (Y2H) screens. | A comprehensive list of potential binding partners beyond classical TRs. |
| Downstream Genomic Effects | RNA-Sequencing (RNA-Seq) in target cells (e.g., hepatocytes, neurons) treated with the compound. | Identification of regulated genes and pathways. |
| Downstream Proteomic Effects | Quantitative proteomics (e.g., SILAC, TMT) on treated cells. | Identification of changes in protein expression and post-translational modifications. |
Exploring Tissue-Specific Responses and Differential Cellular Sensitivity
Thyroid hormone action is exquisitely tissue-specific, a phenomenon governed by the differential expression of TR isoforms, cellular transporters, and deiodinase enzymes. nih.govnih.gov For instance, the brain relies on specific transporters like MCT8 for T3 uptake, and local deiodinase activity fine-tunes intracellular hormone levels. nih.govnih.gov Analogs like 3,5-diiodo-L-thyronine have shown pronounced effects on liver and adipose tissue metabolism. nih.govnih.gov
It is imperative to investigate whether this compound elicits tissue-specific responses. This research should involve a multi-pronged approach, using primary cell cultures from different tissues (e.g., liver, heart, brain, adipose) of model organisms. By exposing these cells to the compound, researchers can measure a range of functional endpoints, such as metabolic rate (e.g., oxygen consumption), gene expression of tissue-specific markers, and cell differentiation. frontiersin.org For example, studies in cultured rat cardiomyoblasts (H9c2 cells) have been used to assess the cardiac effects of thyronine metabolites. frontiersin.org Understanding the roles of specific transporters and metabolic enzymes in mediating the uptake and deactivation of this compound in different cell types will be crucial to explaining any observed differential sensitivity.
Development of Advanced In Vitro, Ex Vivo, and Organ-on-Chip Models for Mechanistic Studies
To bridge the gap between simplistic 2D cell cultures and complex in vivo systems, the development of advanced in vitro models is essential. bohrium.com Three-dimensional (3D) organoids and microphysiological systems, or "organs-on-a-chip" (OOCs), offer a more physiologically relevant environment by mimicking the complex architecture and cell-cell interactions of native tissues. nih.govnih.gov
For thyroid hormone research, models such as thyroid-on-a-chip and multi-organ platforms (e.g., thyroid-liver axis chips) are being developed. researchgate.netazar-innovations.com These systems are invaluable for studying the metabolism and systemic effects of compounds like this compound. azar-innovations.com Future efforts should focus on incorporating this specific compound into these advanced models to:
Study its metabolism in a controlled, human-relevant liver model.
Investigate its effects on the function of engineered tissues, such as beating cardiac microtissues or neural spheroids.
Analyze the crosstalk between different organ models (e.g., how liver metabolism of the compound affects its action on a downstream cardiac model).
These sophisticated platforms will enable precise mechanistic studies that are not possible with traditional methods or animal models alone. bohrium.comnih.gov
Investigating Therapeutic Potential in Non-Human Pre-clinical Disease Models
Thyroid hormone analogs have long been explored for therapeutic purposes, particularly for metabolic disorders. clinicaltrials.gov For example, 3,5-diiodo-L-thyronine (T2) has been shown to prevent high-fat diet-induced obesity and liver steatosis in rats by increasing the fatty acid oxidation rate, without some of the adverse cardiac effects associated with T3. nih.govnih.govpagepressjournals.org Similarly, analogs are being investigated for neurological conditions, given the critical role of thyroid hormones in brain development and function. nih.govnih.gov
A significant avenue for future research is to assess the therapeutic potential of this compound in established rodent models of disease. The β-hydroxy modification may confer a favorable therapeutic window, potentially separating desired metabolic effects from unwanted side effects. Investigations should be systematic, starting with models of metabolic syndrome and expanding to other areas based on in vitro findings.
Table 2: Proposed Preclinical Models for Investigating Therapeutic Potential
| Disease Area | Rodent Model | Key Parameters to Investigate | Rationale/Supporting Evidence |
|---|---|---|---|
| Metabolic Syndrome/Steatosis | High-fat diet (HFD)-fed rats or mice | Body weight, adiposity, serum lipid profile, liver triglycerides, glucose tolerance, energy expenditure. | T2 prevents HFD-induced adiposity and steatosis in rats. nih.govnih.gov |
| Hyperlipidemia | Hypercholesterolemic rodent models | Serum total cholesterol, LDL, HDL, and triglycerides. | Thyroid hormone analogs like DITPA have been studied for cholesterol-lowering effects. clinicaltrials.gov |
| Neurological Disorders | Mouse models of neurodevelopmental disorders (e.g., Mct8-deficient mice) | Behavioral tests, neuronal morphology, gene expression in the brain. | MCT8 is a key T3 transporter in the brain; its deficiency causes severe neurological deficits. nih.govh1.co |
| Drug-Induced Liver Injury | Acetaminophen (APAP)-induced liver injury model in mice | Serum liver enzymes (ALT, AST), liver histology, markers of oxidative stress. | T3 has shown hepatoprotective effects in a model of drug-induced liver injury. nih.gov |
Addressing Unanswered Questions Regarding the Distinct Biological Profile of β-Hydroxyl-Modified Thyronines
The core of this research agenda is to determine what makes β-hydroxyl-modified thyronines, like this compound, distinct from their parent compounds. The introduction of a hydroxyl group at the β-position of the alanine (B10760859) side chain is a significant chemical modification that raises several fundamental questions:
Metabolic Stability and Pharmacokinetics: How does this modification affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile? Does it alter susceptibility to deiodination or other metabolic pathways, thereby changing its half-life and bioavailability?
Receptor vs. Non-Genomic Actions: Does the β-hydroxy group shift the balance of activity from genomic (nuclear receptor-mediated) to non-genomic pathways? Studies on other modified thyronines have shown that it is possible to uncouple receptor affinity from biological activity, suggesting alternative mechanisms. nih.gov
Blood-Brain Barrier Permeability: Does the modification impact the ability of the molecule to cross the blood-brain barrier and other cellular membranes? This has significant implications for its potential effects on the central nervous system.
Stereospecificity: The D/L-thyronine designation indicates a racemic mixture. Future studies must involve the separation of the D- and L-isomers to determine if the biological activity is stereospecific, as is common for many biologically active molecules.
Answering these questions will require a concerted, multidisciplinary research effort. A thorough characterization of this compound will not only illuminate the function of this specific molecule but will also provide broader insights into the structure-activity relationships of thyroid hormones and pave the way for the potential development of novel, highly specific therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling protocols for 3,3',5-Triiodo-β-hydroxy-D/L-thyronine to ensure stability in laboratory settings?
- Methodological Answer : Store the compound as a crystalline solid at -20°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation or degradation. Stability is confirmed for at least 4 years under these conditions . For experimental use, dissolve in 4 M NH₄OH in methanol (5 mg/mL) to achieve a clear solution. Vortex gently and centrifuge to remove particulates before use .
| Parameter | Specification |
|---|---|
| Storage Temperature | -20°C |
| Solvent | 4 M NH₄OH in methanol |
| Solubility | 5 mg/mL, clear to slightly hazy |
Q. How can researchers verify the purity of this compound prior to experimental use?
- Methodological Answer : Use reverse-phase HPLC with ≥95% purity as a benchmark. Employ a C18 column and a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Validate purity via UV detection at 254 nm and compare retention times against certified reference standards . For structural confirmation, analyze via high-resolution mass spectrometry (HR-MS) to match the molecular ion peak ([M+H]⁺ expected at m/z 650.97) .
Q. What are the standard biological assays for assessing the activity of this compound in metabolic studies?
- Methodological Answer : Use LAT1 (L-type amino acid transporter 1) inhibition assays to evaluate its role in cellular uptake regulation. Incubate cells (e.g., HepG2 or primary hepatocytes) with the compound (1–10 µM) and measure radiolabeled leucine uptake via scintillation counting . For metabolic activity, pair with oxygen consumption rate (OCR) assays using Seahorse XF analyzers to quantify mitochondrial respiration in adipocytes or cardiomyocytes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantifying this compound levels across different analytical platforms (e.g., LC-MS vs. immunoassays)?
- Methodological Answer : Immunoassays may cross-react with structurally similar metabolites (e.g., reverse T3 or diiodothyronine). To mitigate this, use LC-MS/MS with isotope dilution (e.g., ¹³C₆-labeled internal standards) for specificity. Validate methods per CLSI guidelines , including spike-recovery experiments (85–115% acceptable range) and parallelism testing . For example, Zhang et al. (2005) achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL using electrospray ionization tandem MS .
| Metabolite | LC-MS/MS LLOQ | Cross-Reactivity Risk |
|---|---|---|
| T3 (target) | 0.1 ng/mL | High (rT3, T2) |
| T4 | 0.5 ng/mL | Moderate |
Q. What experimental designs are optimal for studying this compound-induced conformational changes in thyroid hormone receptors (TRs)?
- Methodological Answer : Employ X-ray crystallography or circular dichroism (CD) to monitor structural shifts in TRβ1 upon ligand binding. For crystallography, co-crystallize TRβ1 ligand-binding domain (LBD) with 10 µM T3 and resolve structures at ≤2.0 Å resolution. CD spectra (190–260 nm) can reveal α-helix stabilization, a hallmark of TR activation . Bhat et al. (1993) demonstrated 11% α-helix increase in TRβ1 upon T3 binding using CD .
Q. How do deiodinases modulate the activity of this compound in tissue-specific contexts, and how can this be modeled experimentally?
- Methodological Answer : Use tissue-specific knockout models (e.g., DIO2⁻/⁻ mice) to study localized T3 activation from thyroxine (T4). In vitro, transfect HEK293 cells with DIO2 plasmids and quantify T3 generation via LC-MS after T4 incubation. For enzyme kinetics, measure Kₘ and Vₘₐₓ using Lineweaver-Burk plots with 0.1–10 µM T4 substrate .
Q. What advanced techniques are available for profiling this compound and its metabolites in serum or tissue samples?
- Methodological Answer : Implement a 9-panel LC-MS/MS method covering T3, T4, rT3, and six iodothyronines. Deproteinize serum with acetonitrile, perform anion-exchange SPE, and analyze using a fused-core C18 column (e.g., Ascentis® Express). Jongejan et al. (2023) established reference intervals for T3 (66.4–129.9 ng/dL) and T4 (4.3–10.0 µg/dL) in human serum .
| Metabolite | Reference Interval (Serum) |
|---|---|
| T3 | 66.4–129.9 ng/dL |
| rT3 | 15.0–64.1 ng/dL |
| 3,3'-T2 | 0.25–0.77 ng/dL |
Methodological Challenges & Solutions
Q. How can researchers address low recovery rates of this compound in solid-phase extraction (SPE) protocols?
- Methodological Answer : Optimize SPE cartridges (e.g., Oasis HLB or mixed-mode anion exchange) and adjust pH during loading/washing. For anion exchange, use pH 9.0 ammonium bicarbonate buffer to enhance retention. Post-elution, reconstitute in 50 µL methanol:water (1:1) to minimize adsorption losses .
Q. What strategies improve the synthesis yield of this compound for isotopic labeling studies?
- Methodological Answer : Use 3,5-diiodo-D-tyrosine as a precursor (CAS 16711-71-0) and optimize iodination with I₂/KI under acidic conditions. For ¹³C labeling, incorporate isotope-enriched tyrosine early in the synthesis pathway. Purify via preparative HPLC (C18 column, 30% acetonitrile isocratic) to achieve ≥98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
